4-Bromo-5-chloro-8-methyl-2-phenylquinoline
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Overview
Description
4-Bromo-5-chloro-8-methyl-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H11BrClN. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-8-methyl-2-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and chlorination of 8-methyl-2-phenylquinoline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of catalysts to achieve selective halogenation.
Industrial Production Methods: Industrial-scale production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to produce large quantities of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products: The major products formed from these reactions include various substituted quinolines, which can have different biological and chemical properties.
Scientific Research Applications
4-Bromo-5-chloro-8-methyl-2-phenylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
- 4-Bromo-2-methylquinoline
- 5-Chloro-8-methylquinoline
- 2-Phenylquinoline
Comparison: 4-Bromo-5-chloro-8-methyl-2-phenylquinoline is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced or distinct properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1189106-24-8 |
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Molecular Formula |
C16H11BrClN |
Molecular Weight |
332.62 g/mol |
IUPAC Name |
4-bromo-5-chloro-8-methyl-2-phenylquinoline |
InChI |
InChI=1S/C16H11BrClN/c1-10-7-8-13(18)15-12(17)9-14(19-16(10)15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
PQJCECZPYJZXFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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